Cas no 28957-72-4 (8-Benzyl-8-azabicyclo[3.2.1]octan-3-one)
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Chemical and Physical Properties
Names and Identifiers
-
- 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
- N-BENZYLNORTROPINONE
- 8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-one
- 8-AZA-8-BENZYLBICYCLO[3,2,1]OCTAN-3-ONE
- 8-BENZYLNORTROPAN-3-ONE
- 8-Aza-8-benzylbicyclo[3,2,1]octan-3-one,8-Benzylnortropan-3-one
- 3-BENZYL-3,8-DIAZABICYCLO[3.2.1]OCTANE
- 3-benzyl-3-azedicyclo(3,2,1)octan-8-one
- N-benzyl-Nortropinone
- N-Benzyltropinone
- (1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
- 8-Azabicyclo[3.2.1]octan-3-one, 8-(phenylmethyl)-
- N-BN-NORTROPINONE
- N-Benzyltropinonee
- 8-Benzyl-3-nortropanone
- N-Benzyl-3-nortropinone
- N-Benzyl-8-azabicyclo[3.2.1]octan-3-one
- N-Bu nortropinone
- 8-BENZYL-8-AZA-BICYCLO[3.2.1]OCTAN-3-ONE
- 8-Benzyl-8-azabicyclo(3.2.1)octan-3-one
- n-benzyl tropinone
- RSUHKGOVXMXCND-UHFFFAOYSA-N
- CB0203
- PB27437
-
- MDL: MFCD00151640
- Inchi: 1S/C14H17NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
- InChI Key: RSUHKGOVXMXCND-UHFFFAOYSA-N
- SMILES: O=C1CC2CCC(C1)N2CC1C=CC=CC=1
Computed Properties
- Exact Mass: 215.13100
- Monoisotopic Mass: 215.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 20.3
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Density: 1.5560
- Melting Point: 28.5-30.5 °C
- Boiling Point: 124°C/0.2mmHg(lit.)
- Flash Point: 151℃
- Refractive Index: 1.556
- PSA: 20.31000
- LogP: 2.32040
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280;P301+P330+P331;P303+P361+P353;P305+P351+P338;P310
- Hazard Category Code: R34
- Safety Instruction: S23-S26-S36/37/39-S45
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R34
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 069124-1g |
1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-one |
28957-72-4 | 97% | 1g |
£17.00 | 2022-03-01 | |
| Fluorochem | 069124-5g |
1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-one |
28957-72-4 | 97% | 5g |
£39.00 | 2022-03-01 | |
| Fluorochem | 069124-25g |
1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-one |
28957-72-4 | 97% | 25g |
£142.00 | 2022-03-01 | |
| Fluorochem | 069124-100g |
1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-one |
28957-72-4 | 97% | 100g |
£510.00 | 2022-03-01 | |
| AstaTech | 52519-10/G |
8-BENZYL-8-AZABICYCLO[3.2.1]OCTAN-3-ONE |
28957-72-4 | 97% | 10/G |
$73 | 2022-06-02 | |
| AstaTech | 52519-50/G |
8-BENZYL-8-AZABICYCLO[3.2.1]OCTAN-3-ONE |
28957-72-4 | 97% | 50/G |
$257 | 2022-06-02 | |
| AstaTech | 52519-250/G |
8-BENZYL-8-AZABICYCLO[3.2.1]OCTAN-3-ONE |
28957-72-4 | 97% | 250/G |
$875 | 2022-06-02 | |
| Alichem | A019139283-25g |
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one |
28957-72-4 | 95% | 25g |
$162.00 | 2023-09-02 | |
| Alichem | A019139283-100g |
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one |
28957-72-4 | 95% | 100g |
$424.20 | 2023-09-02 | |
| Chemenu | CM107715-25g |
8-benzyl-8-azabicyclo[3.2.1]octan-3-one |
28957-72-4 | 95% | 25g |
$163 | 2021-08-06 |
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Suppliers
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
Professional Introduction to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (CAS No. 28957-72-4)
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, identified by its Chemical Abstracts Service (CAS) number 28957-72-4, is a structurally intricate heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This bicyclic lactam features a nitrogen-containing bridgehead, which is a key feature that contributes to its unique chemical and biological properties. The presence of both benzyl and azabicyclo[3.2.1]octane moieties makes this compound a promising scaffold for the development of novel therapeutic agents.
The molecular framework of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is characterized by its three-membered azacyclopropane ring fused with a seven-membered cyclohexane ring, resulting in a highly strained system. This strain can be exploited to enhance reactivity, making the compound a versatile intermediate in organic synthesis. The benzyl substituent at the bridgehead nitrogen not only imparts steric bulk but also influences electronic properties, which can be fine-tuned for specific biological activities.
In recent years, there has been growing interest in leveraging heterocyclic compounds for pharmaceutical applications due to their diverse biological activities and structural versatility. The 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one scaffold has been explored as a potential lead compound in the search for new drugs targeting various diseases, including neurological disorders and infectious diseases. Its unique structural features make it an attractive candidate for further medicinal chemistry optimization.
One of the most compelling aspects of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, particularly cancer. Preclinical studies have demonstrated that compounds with similar structural motifs can interact with kinase active sites, leading to inhibition of their activity. The strained ring system of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one may facilitate binding to specific residues within the kinase domain, making it a promising starting point for developing kinase inhibitors.
Furthermore, the nitrogen-containing heterocycle in 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one offers opportunities for further functionalization, allowing chemists to introduce additional pharmacophores that enhance binding affinity or modulate selectivity. For instance, modifications at the benzyl group or the lactam moiety could be employed to improve solubility, metabolic stability, or oral bioavailability—key factors for drug candidates moving into clinical development.
Recent advances in computational chemistry have also facilitated the design of novel derivatives of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one based on virtual screening and molecular docking studies. These computational approaches have enabled researchers to predict binding interactions with target proteins with high accuracy, thereby accelerating the discovery process. By integrating experimental data with computational models, scientists can rapidly identify promising analogs for further testing.
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one presents both challenges and opportunities due to its strained cyclic structure and multiple stereocenters. Traditional synthetic routes often involve multi-step sequences with low yields and complex purification processes. However, recent methodologies have focused on developing more efficient synthetic strategies, such as transition-metal-catalyzed reactions or enzymatic transformations, which can improve overall efficiency and scalability.
In conclusion, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (CAS No. 28957-72-4) represents a structurally fascinating and biologically relevant compound with significant potential in drug discovery and development. Its unique scaffold and versatile reactivity make it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents targeting various diseases, particularly those involving aberrant kinase activity.
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